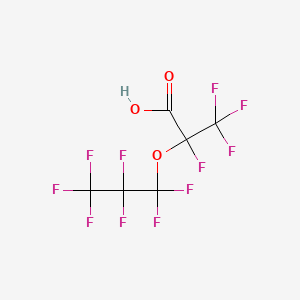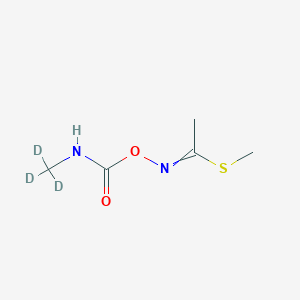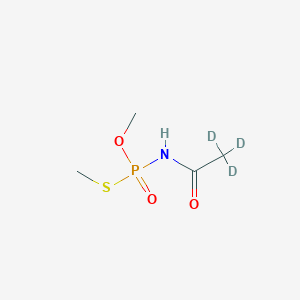
Hexythiazox-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexythiazox-d11 is a deuterated form of hexythiazox, an acaricide primarily used for controlling mite populations in agriculture. The compound is specifically designed for use as an internal standard in the quantification of hexythiazox by gas chromatography or liquid chromatography-mass spectrometry . This compound is characterized by its molecular formula C17H10ClD11N2O2S and a molecular weight of 363.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexythiazox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of hexythiazox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling involve the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality. The production is carried out under stringent conditions to maintain the integrity of the deuterium labeling and achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hexythiazox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Hexythiazox-d11 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hexythiazox in various samples.
Biology: Employed in studies involving the metabolism and degradation of hexythiazox in biological systems.
Medicine: Investigated for its potential effects on mite populations that affect human health.
Industry: Utilized in agricultural research to develop more effective mite control strategies and ensure the safety of agricultural products
Mechanism of Action
The precise mechanism of action of hexythiazox-d11 is not fully understood. it is known that hexythiazox, the non-deuterated form, acts as an acaricide by inhibiting the development of mite eggs, larvae, and nymphs. The compound interferes with the normal growth and reproduction of mites, leading to their eventual death. The molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Hexythiazox-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexythiazox: The non-deuterated form, widely used as an acaricide.
Bifenazate: Another acaricide used for mite control, but with a different mode of action.
Spirodiclofen: A miticide with a similar application but different chemical structure and mechanism of action
Hexythiazox-d11’s uniqueness lies in its use as an internal standard for analytical purposes, providing more accurate and reliable quantification of hexythiazox in various samples.
Properties
Molecular Formula |
C17H21ClN2O2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(4R,5R)-5-(4-chlorophenyl)-4-methyl-2-oxo-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1/i2D2,3D2,4D2,5D2,6D2,14D |
InChI Key |
XGWIJUOSCAQSSV-UGAUORTJSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)N2[C@@H]([C@H](SC2=O)C3=CC=C(C=C3)Cl)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



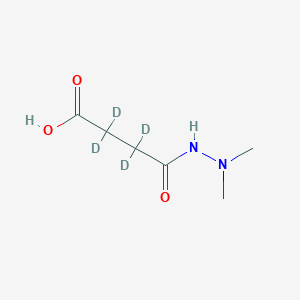
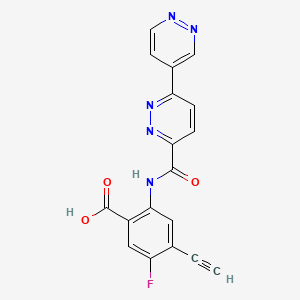
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
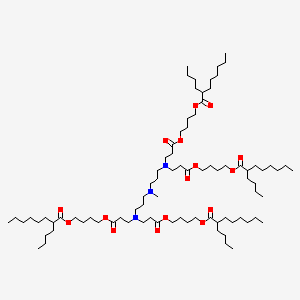
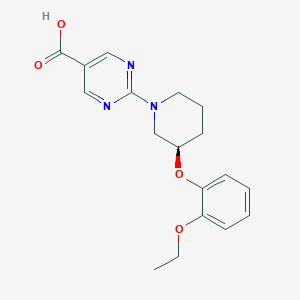

![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)
